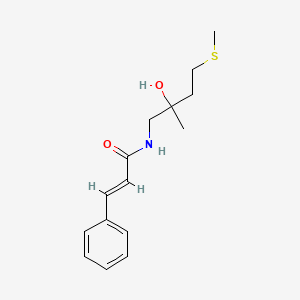

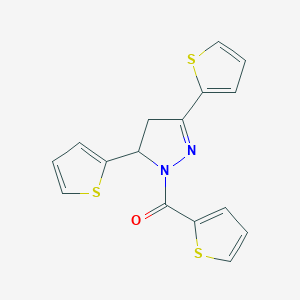

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide” is a chemical compound. It is related to cinnamamides, which are known to exhibit anti-inflammatory and/or analgesic activity .

Synthesis Analysis

A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed . The reaction parameters and broad substrate range of the new method were studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound’s structural features make it a promising candidate for antimicrobial applications. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. Preliminary studies suggest that it may inhibit the growth of certain microorganisms, making it relevant for developing novel antibiotics or antifungal agents .

Anticancer Potential

Given the compound’s aromatic structure and the presence of sulfur, it has been evaluated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, studying its ability to induce apoptosis (programmed cell death) or inhibit tumor growth. Further investigations are needed, but initial findings are encouraging .

Metal Chelation and Coordination Chemistry

The hydroxy and thioether groups in the compound allow it to form stable complexes with metal ions. Researchers have studied its chelating properties, which could have applications in metal extraction, catalysis, and environmental remediation. Understanding its coordination behavior is crucial for designing metal-based materials .

Organic Synthesis and Catalysis

The compound’s conjugated double bond system makes it interesting for organic synthesis. It can serve as a starting material for various reactions, including Michael additions, Heck couplings, and Diels-Alder reactions. Additionally, its hydroxy group may participate in hydrogen bonding, influencing reaction pathways .

Biological Signaling Pathways

Researchers have explored the compound’s impact on cellular signaling pathways. Its hydroxy group suggests potential interactions with enzymes or receptors involved in signal transduction. Investigating its effects on specific pathways (e.g., MAPK, PI3K/Akt) could reveal novel therapeutic targets .

Natural Product Derivatives

Inspired by its structural resemblance to natural products, scientists have synthesized derivatives of this compound. By modifying functional groups or introducing substituents, they aim to enhance its biological activities. These derivatives may find applications in drug discovery or agrochemical development .

Wirkmechanismus

Target of Action

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide, also known as HMB-CA, is structurally related to the amino acid methionine . The primary target of this compound is believed to be the monocarboxylate transporter 1 , which is responsible for the transport of monocarboxylates across the cell membrane.

Mode of Action

HMB-CA interacts with its target by being transported into the intestinal epithelium via the monocarboxylate transporter 1 . Once inside the cell, its biological utilization relies on its conversion to L-Methionine , an essential amino acid that plays a crucial role in many cellular functions such as protein synthesis and methylation of DNA.

Biochemical Pathways

The biochemical pathway affected by HMB-CA is primarily the methionine cycle , a crucial metabolic pathway involved in protein synthesis and DNA methylation . By providing a source of methionine, HMB-CA can influence these critical cellular processes.

Pharmacokinetics

It is known that hmb-ca is absorbed in the intestinal epithelium and then converted to l-methionine

Result of Action

The molecular and cellular effects of HMB-CA’s action are primarily related to its role as a source of methionine. Methionine is essential for protein synthesis and DNA methylation, so HMB-CA can potentially influence these processes .

Eigenschaften

IUPAC Name |

(E)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-15(18,10-11-19-2)12-16-14(17)9-8-13-6-4-3-5-7-13/h3-9,18H,10-12H2,1-2H3,(H,16,17)/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENRTVZVOFRAKU-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C=CC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCSC)(CNC(=O)/C=C/C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)cinnamamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2382312.png)

![1-(Hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)ethan-1-one](/img/structure/B2382317.png)

![(E)-4-(Dimethylamino)-1-[2-(1,5-dimethylpyrazol-4-yl)pyrrolidin-1-yl]but-2-en-1-one](/img/structure/B2382319.png)

![4-methyl-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B2382320.png)

![2-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-2-hydroxyacetic acid](/img/structure/B2382321.png)

![2-[(3-Bromophenyl)sulfonylamino]butanoic acid](/img/structure/B2382324.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B2382326.png)

![(E)-N-[2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2382327.png)

![2-[1-(2-chloro-6-methylpyridin-3-yl)-N-methylformamido]-N-(3-ethynylphenyl)acetamide](/img/structure/B2382329.png)